

Unveiling the Molecular Architecture of Amphomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the molecular formula and structure of the lipopeptide antibiotic **Amphomycin** has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical composition, structural features, and the experimental methodologies used for its characterization.

Core Molecular Identity

Amphomycin, a potent antibiotic produced by Streptomyces canus, possesses the molecular formula C₅₈H₉₁N₁₃O₂₀.[1][2][3][4][5] This composition gives it a molecular weight of approximately 1290.4 g/mol .[2][3][4]

Structural Elucidation: A Lipopeptide Scaffold

Amphomycin is classified as a lipopeptide, characterized by a cyclic peptide core linked to a lipid tail. This unique architecture is crucial for its biological activity, enabling it to interact with and disrupt the cell wall synthesis of susceptible bacteria.

The Peptide Core: A Cyclic Decapeptide

The central feature of **Amphomycin** is a cyclic decapeptide, a ring composed of ten amino acid residues. While the complete, definitive sequence has been a subject of extensive research, studies have identified a "core-hexapeptide" sequence of glycyl-D-erythro- α , β -



diaminobutyryl-L-valyl-L-prolyl-(L-threo-α, β-diaminobutyric acid, D-pipecolic acid).[2] It is understood that **Amphomycin** shares this 10-amino-acid cyclic core structure with related lipopeptide antibiotics such as friulimicin and MX-2401.

The Lipid Tail: A Branched-Chain Fatty Acid

Attached to the peptide core is a fatty acid moiety, which has been identified as D-3-anteiso-tridecenoic acid. This lipid component is essential for anchoring the molecule to the bacterial cell membrane, a critical step in its mechanism of action.

Quantitative Data Summary

For ease of reference, the key quantitative data for **Amphomycin** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C58H91N13O20	[1][2][3][4][5]
Molecular Weight	1290.4 g/mol	[2][3][4]
Fatty Acid Component	D-3-anteiso-tridecenoic acid	
Peptide Core	Cyclic Decapeptide	_

Experimental Protocols for Characterization

The determination of **Amphomycin**'s structure and bioactivity relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of lipopeptides like **Amphomycin** involves reversed-phase HPLC.

Protocol:

• Column: C18 reversed-phase column (e.g., 5 μm particle size, 4.6 x 250 mm).



- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected, concentrated, and lyophilized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of complex molecules like **Amphomycin**.

Protocol:

- Sample Preparation: A 1-5 mg sample of purified Amphomycin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).
- 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.

2D NMR:

- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within amino acid residues.
- TOCSY (Total Correlation Spectroscopy): To identify complete amino acid spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the peptide's conformation and the linkage between the fatty acid and the peptide.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequencing and establishing the overall structure.
- Data Analysis: The collected NMR data is processed and analyzed using specialized software to assign all proton and carbon signals and to calculate inter-proton distances from NOESY data, which are then used to build a 3D structural model.

Molecular Weight and Sequence Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight and to confirm the amino acid sequence of **Amphomycin**.

Protocol:

- Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large, nonvolatile molecules like lipopeptides.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
 used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion is isolated and subjected to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
 - The resulting fragment ions are analyzed to obtain sequence information. The fragmentation pattern reveals the loss of amino acid residues, allowing for the determination of the peptide sequence.
 - The fragmentation of the fatty acid chain can also be observed, confirming its structure.

Determination of Antibacterial Activity by Broth Microdilution Assay



The antibacterial potency of **Amphomycin** is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

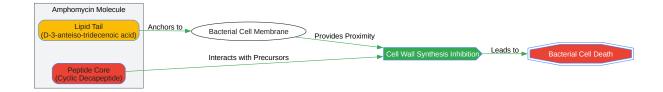
Protocol:

- Bacterial Strain: A clinically relevant strain of Gram-positive bacteria, such as Staphylococcus aureus ATCC 29213, is used.
- Inoculum Preparation: The bacterial strain is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Serial Dilutions: A two-fold serial dilution of Amphomycin is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range for testing would be from 64 μg/mL down to 0.06 μg/mL.
- Incubation: The inoculated microtiter plate is incubated at 35°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of Amphomycin that completely inhibits visible growth of the bacteria.

Signaling Pathway and Logical Relationships

The structural components of **Amphomycin** are intricately linked to perform its biological function. The following diagram illustrates the logical relationship between its structure and its antibacterial mechanism.





Click to download full resolution via product page

Figure 1. Logical relationship of **Amphomycin**'s structure to its antibacterial action.

This technical guide provides a foundational understanding of the molecular characteristics of **Amphomycin**. Further research into its complex structure and mechanism of action will continue to be a vital area of study in the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The amino acid sequence of amphomycin. I. The "core-hexapeptide" PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE AMINO ACID SEQUENCE OF AMPHOMYCIN [jstage.jst.go.jp]
- 4. goldbio.com [goldbio.com]
- 5. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Amphomycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605493#what-is-the-molecular-formula-of-the-lipopeptide-amphomycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com